Tetradecanoic acid, 9-methyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 9-methyl-, can be synthesized through the formal condensation of the carboxy group of tetradecanoic acid (myristic acid) with methanol . This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, 9-methyl-, involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. Additionally, advancements in catalytic processes have improved the efficiency and sustainability of industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 9-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the fatty acid to its corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of tetradecanoic acid, 9-methyl-, can yield alcohols using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups, such as halogens, using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Tetradecanoic acid, 9-methyl-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism by which tetradecanoic acid, 9-methyl-, exerts its effects involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. It can act as a lipid anchor in biomembranes, influencing membrane fluidity and function . Additionally, its metabolites may interact with various molecular targets, including enzymes and receptors, modulating biological pathways related to inflammation and microbial activity.
Comparison with Similar Compounds
Similar Compounds
Myristic acid (Tetradecanoic acid): A common saturated fatty acid with a similar structure but without the methyl group at the 9th position.
Palmitic acid (Hexadecanoic acid): Another saturated fatty acid with a longer carbon chain.
Lauric acid (Dodecanoic acid): A shorter-chain saturated fatty acid.
Uniqueness
Tetradecanoic acid, 9-methyl-, is unique due to the presence of the methyl group at the 9th position, which can influence its physical and chemical properties
Properties
IUPAC Name |
9-methyltetradecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-8-11-14(2)12-9-6-5-7-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCURTJMVUYHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00778338 | |
Record name | 9-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00778338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17001-21-7 | |
Record name | 9-Methyltetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17001-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00778338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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